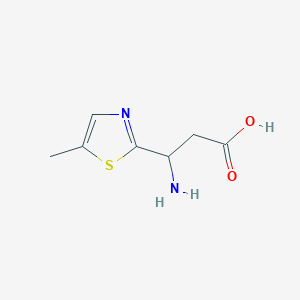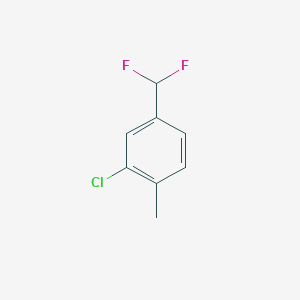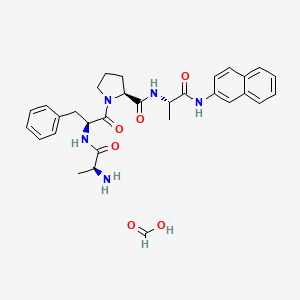
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate typically involves multi-step organic synthesis. The process begins with the preparation of the individual building blocks, which are then assembled through a series of condensation and coupling reactions. Key steps may include:
Formation of the Aminopropanamido Group: This step involves the reaction of an appropriate amine with a protected amino acid derivative under controlled conditions.
Coupling with Phenylpropanoyl Group: The aminopropanamido intermediate is then coupled with a phenylpropanoyl chloride in the presence of a base to form the desired amide bond.
Introduction of the Naphthalen-2-ylamino Group: This step involves the reaction of the intermediate with a naphthalen-2-ylamine derivative, typically using a coupling reagent such as EDCI or DCC.
Cyclization to Form Pyrrolidine Ring: The final step involves cyclization to form the pyrrolidine ring, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
化学反応の分析
Types of Reactions
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
科学的研究の応用
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound is used in the production of polymers and copolymers and has applications in coatings, adhesives, and medical devices.
Uniqueness
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate is unique due to its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
分子式 |
C31H37N5O6 |
|---|---|
分子量 |
575.7 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;formic acid |
InChI |
InChI=1S/C30H35N5O4.CH2O2/c1-19(31)27(36)34-25(17-21-9-4-3-5-10-21)30(39)35-16-8-13-26(35)29(38)32-20(2)28(37)33-24-15-14-22-11-6-7-12-23(22)18-24;2-1-3/h3-7,9-12,14-15,18-20,25-26H,8,13,16-17,31H2,1-2H3,(H,32,38)(H,33,37)(H,34,36);1H,(H,2,3)/t19-,20-,25-,26-;/m0./s1 |
InChIキー |
YKWPJNRUUBLSSE-BRLWRHOGSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)O |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)

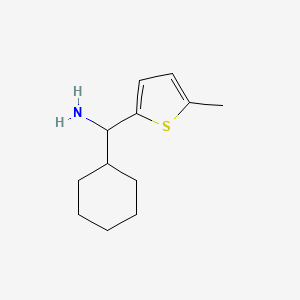
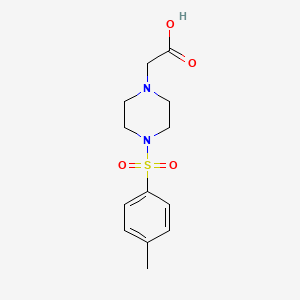
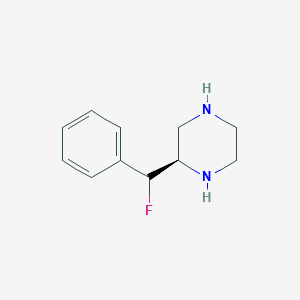

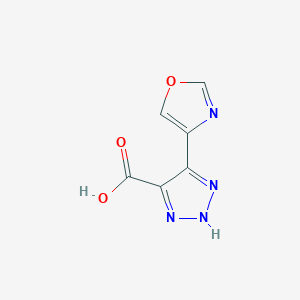
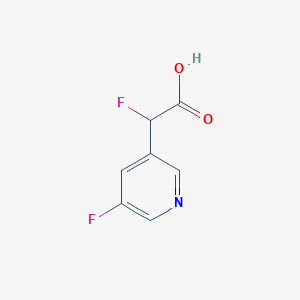
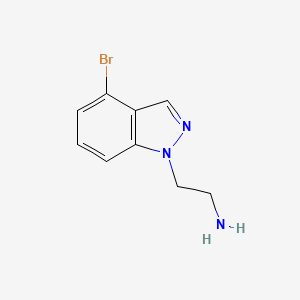
![Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine](/img/structure/B13324762.png)
